molecular formula C10H17BN2O2S B6338289 2-(Methylamino)thiazole-4-boronic acid pinacol ester CAS No. 2096336-23-9

2-(Methylamino)thiazole-4-boronic acid pinacol ester

Cat. No.: B6338289
CAS No.: 2096336-23-9
M. Wt: 240.14 g/mol
InChI Key: CNGNKBLFWMPQQO-UHFFFAOYSA-N
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Description

2-(Methylamino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and reactivity. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry.

Properties

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-5)13-7/h6H,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGNKBLFWMPQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylamino)thiazole with a boronic acid derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for boronic esters, including this compound, often involve large-scale batch reactions. These methods are optimized for high yield and purity, utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester yields boronic acids, while reduction produces boranes. Substitution reactions result in the formation of various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Methylamino)thiazole-4-boronic acid pinacol ester involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug development. The compound’s reactivity is influenced by the electronic properties of the thiazole ring and the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications and research studies .

Biological Activity

2-(Methylamino)thiazole-4-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12H16BNO2SC_{12}H_{16}BNO_2S, with a molecular weight of approximately 254.29 g/mol. The presence of the boronic ester group is crucial for its biological interactions, particularly in forming reversible covalent bonds with diols and other nucleophiles.

The mechanism of action involves the interaction of the boronic ester group with various molecular targets, allowing it to modulate biological pathways effectively. This compound can inhibit specific enzymes and receptors, which may lead to therapeutic effects against various diseases, including cancer and infections.

Key Mechanisms:

  • Enzyme Inhibition: The compound can bind to active sites on enzymes, altering their activity.
  • Reversible Binding: The boronic ester group allows for reversible covalent interactions, enhancing its utility in biochemical assays.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values is still emerging.
  • Anticancer Potential: The compound has been investigated for its effects on cancer cell lines, showing promise as an anticancer agent by inhibiting cellular proliferation and inducing apoptosis in certain types of cancer cells .
  • Biochemical Probes: Its ability to interact with biological molecules makes it a valuable tool in drug development and biochemical research.

Research Applications

This compound serves multiple roles in scientific research:

  • Synthesis Building Block: It is utilized in the synthesis of complex organic molecules through reactions like Suzuki-Miyaura coupling, which is essential for developing new pharmaceuticals.
  • Therapeutic Development: Ongoing research aims to explore its potential as a therapeutic agent targeting specific diseases, particularly those involving enzyme dysregulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other boronic esters:

Compound NameStructural FeaturesBiological Activity
4-Aminophenylboronic acid pinacol esterAmino group instead of methylaminoAnticancer activity reported
4-(Diphenylamino)phenylboronic acid pinacol esterSterically hinderedHigher selectivity in binding
2-(N,N-Methylethylamino)thiazole-4-boronic acid pinacol esterSimilar thiazole structureEnhanced stability in reactions

The presence of the thiazole ring in this compound imparts distinct electronic properties that enhance its reactivity compared to other boronic esters, making it particularly useful in synthetic applications and research studies .

Case Studies

Recent studies have highlighted the effectiveness of thiazole derivatives, including this compound:

  • Antimalarial Activity: A series of thiazole analogs were tested against Plasmodium falciparum, showing that modifications to the thiazole ring significantly influenced their potency against malaria parasites .
  • Pin1 Inhibition: Thiazole derivatives have been designed as inhibitors for Pin1, a promising target in cancer therapy. Some derivatives showed low micromolar IC50 values, indicating strong inhibitory effects .

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